molecular formula C10H12ClNS B15274169 N-(3-chlorophenyl)thiolan-3-amine

N-(3-chlorophenyl)thiolan-3-amine

Cat. No.: B15274169
M. Wt: 213.73 g/mol
InChI Key: IFAFTEMVSSIWNQ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)thiolan-3-amine is a chemical compound with the molecular formula C10H12ClNS and a molecular weight of 213.73 g/mol . This compound is characterized by the presence of a thiolane ring substituted with a 3-chlorophenyl group and an amine group. It is primarily used in research and development due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)thiolan-3-amine typically involves the reaction of 3-chlorobenzyl chloride with thiourea, followed by cyclization and reduction steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or hydrochloric acid to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)thiolan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-chlorophenyl)thiolan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)thiolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)thiolan-3-amine
  • N-(2-chlorophenyl)thiolan-3-amine
  • N-(3-bromophenyl)thiolan-3-amine

Uniqueness

N-(3-chlorophenyl)thiolan-3-amine is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions compared to other similar compounds. This positional difference can lead to variations in chemical behavior and biological activity .

Properties

Molecular Formula

C10H12ClNS

Molecular Weight

213.73 g/mol

IUPAC Name

N-(3-chlorophenyl)thiolan-3-amine

InChI

InChI=1S/C10H12ClNS/c11-8-2-1-3-9(6-8)12-10-4-5-13-7-10/h1-3,6,10,12H,4-5,7H2

InChI Key

IFAFTEMVSSIWNQ-UHFFFAOYSA-N

Canonical SMILES

C1CSCC1NC2=CC(=CC=C2)Cl

Origin of Product

United States

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